molecular formula C13H17N7O B6533644 1-cyclopropanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1058239-01-2

1-cyclopropanecarbonyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B6533644
CAS No.: 1058239-01-2
M. Wt: 287.32 g/mol
InChI Key: LWOZYLJZOPANBF-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety via a cyclopropanecarbonyl group. The triazolo-pyrimidine system is a nitrogen-rich heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The piperazine linker enhances solubility and bioavailability, while the cyclopropanecarbonyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability .

Properties

IUPAC Name

cyclopropyl-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7O/c1-18-11-10(16-17-18)12(15-8-14-11)19-4-6-20(7-5-19)13(21)9-2-3-9/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOZYLJZOPANBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Triazolo-Pyrimidine Derivatives
  • Compound 6 (): Synthesized via hydrazine and aromatic aldehydes, this pyrazolo-triazolo-pyrimidine lacks the piperazine and cyclopropane groups.
  • Compounds 7, 9 () : These isomers of pyrazolo-triazolo-pyrimidines demonstrate how positional isomerization (e.g., triazolo[1,5-c] vs. triazolo[4,3-c]) affects reactivity and stability. The target compound’s triazolo[4,5-d] configuration may confer distinct electronic properties .
Piperazine-Linked Compounds
  • Arylpiperazines () : Compounds like 5-(3,5-dimethylphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one highlight the role of piperazine in modulating pharmacokinetics. However, the target compound’s cyclopropanecarbonyl substituent introduces unique steric constraints compared to aryl groups .

Physicochemical Properties

  • Solubility : Piperazine derivatives generally exhibit enhanced aqueous solubility, but the cyclopropane ring’s hydrophobicity may offset this advantage, requiring formulation optimization .

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